molecular formula C7H8ClN3O B7826953 (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride

Cat. No.: B7826953
M. Wt: 185.61 g/mol
InChI Key: UKQGPGRRUOSAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to purines, which are essential components of nucleic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride typically involves the reaction of pyridine-2,3-diamine with lactic acid to form 1-(3H-imidazo[4,5-b]pyridin-2-yl)ethanol. This intermediate is then reacted with propargyl bromide in the presence of potassium carbonate in acetone to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves multi-step synthesis starting from readily available starting materials, followed by purification processes such as recrystallization or chromatography to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit the activity of cyclin-dependent kinases and Aurora B enzymes, which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and disrupting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3H-Imidazo[4,5-b]pyridin-2-yl)methanol hydrochloride is unique due to its specific imidazo[4,5-b]pyridine core, which provides distinct biological activities and potential therapeutic applications. Its ability to inhibit key enzymes involved in cell cycle regulation sets it apart from other similar compounds .

Properties

IUPAC Name

1H-imidazo[4,5-b]pyridin-2-ylmethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O.ClH/c11-4-6-9-5-2-1-3-8-7(5)10-6;/h1-3,11H,4H2,(H,8,9,10);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKQGPGRRUOSAMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N=C(N2)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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